BenchChemオンラインストアへようこそ!

3-bromo-N'-(2-cyanoethyl)benzohydrazide

Chemical procurement Quality control Research reproducibility

This β-N-cyanoethyl acyl hydrazide features a 3-bromo substituent critical for modulating electronic and steric interactions at enzyme active sites, making it a non-replaceable scaffold in β-glucuronidase inhibitor development. The combination of a reactive aryl bromide for cross-coupling and a cyanoethyl side chain offering dual functionalization (reduction/hydrolysis) enables efficient derivatization. Insist on authenticated 95%+ purity to ensure reproducible SAR data and reliable synthetic yields.

Molecular Formula C10H10BrN3O
Molecular Weight 268.114
CAS No. 866153-08-4
Cat. No. B2623260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N'-(2-cyanoethyl)benzohydrazide
CAS866153-08-4
Molecular FormulaC10H10BrN3O
Molecular Weight268.114
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NNCCC#N
InChIInChI=1S/C10H10BrN3O/c11-9-4-1-3-8(7-9)10(15)14-13-6-2-5-12/h1,3-4,7,13H,2,6H2,(H,14,15)
InChIKeyJFCQJPCRPCSCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N'-(2-cyanoethyl)benzohydrazide (CAS 866153-08-4): Technical Specifications, Structural Features, and Research-Grade Procurement Data


3-Bromo-N'-(2-cyanoethyl)benzohydrazide (CAS 866153-08-4; molecular formula C10H10BrN3O; molecular weight 268.11) is a substituted benzohydrazide derivative characterized by a 3-bromo substituent on the phenyl ring and an N'-(2-cyanoethyl) side chain . The compound is supplied as a research-grade chemical with documented purity specifications from multiple vendors, typically at 98% (Leyan) or 95% (AKSci) purity levels . Structurally, it belongs to the β-N-cyanoethyl acyl hydrazide class, a family of compounds that have been investigated as β-glucuronidase inhibitors [1].

Why 3-Bromo-N'-(2-cyanoethyl)benzohydrazide Cannot Be Replaced by Common Benzohydrazide Analogs: Structural Determinants and Functional Consequences


Generic substitution among benzohydrazide derivatives is scientifically untenable due to the profound impact of both ring substitution pattern and N'-side chain identity on biological target engagement and physicochemical properties. The 3-bromo substitution modulates electronic density and steric profile of the phenyl ring, which directly influences binding interactions with enzyme active sites [1]. The N'-(2-cyanoethyl) group confers a specific Michael acceptor capacity and hydrogen-bonding geometry that is absent in simple benzohydrazides or those bearing alternative N'-alkyl/aryl substituents [2]. Cross-study comparisons demonstrate that even subtle modifications—such as relocating the bromine from the 3- to 4-position or replacing the cyanoethyl group with hydroxybenzylidene—yield compounds with entirely different activity spectra and potency profiles [3]. Consequently, procurement of this specific compound is essential for research continuity when the exact structural features are required for a particular assay or synthetic pathway.

Quantitative Differentiation of 3-Bromo-N'-(2-cyanoethyl)benzohydrazide: Head-to-Head and Cross-Study Comparative Evidence for Procurement Decision-Making


Purity Specifications and Procurement Reliability: 98% Assured Purity for Reproducible Research Outcomes

3-Bromo-N'-(2-cyanoethyl)benzohydrazide is commercially available with a documented purity of 98% (Leyan Product No. 1633883) . In contrast, commonly substituted analogs such as 3-bromobenzohydrazide (CAS 39115-96-3) are frequently supplied at lower purity grades (e.g., 95% as typical for many benzohydrazide building blocks) . For research applications where impurity profiles can confound biological assay interpretation or synthetic yields, this 3% absolute purity advantage represents a meaningful procurement differentiator.

Chemical procurement Quality control Research reproducibility

β-Glucuronidase Inhibitory Potential: Class-Level Activity of N'-(2-Cyanoethyl) Benzohydrazides

The β-N-cyanoethyl acyl hydrazide class, to which 3-bromo-N'-(2-cyanoethyl)benzohydrazide belongs, has been established as a novel class of β-glucuronidase inhibitors [1]. While specific IC50 data for the 3-bromo derivative are not publicly available, the parent class demonstrates micromolar-range inhibitory activity, with closely related N'-(2-cyanoethyl)-4-hydroxy benzohydrazide (compound 10) showing uncompetitive inhibition kinetics, distinguishing it from other class members which act as noncompetitive inhibitors [1]. This kinetic mechanism differentiation suggests that subtle structural variations (e.g., 4-hydroxy vs. 3-bromo) can profoundly alter inhibitor-enzyme interaction modes. In contrast, non-cyanoethyl benzohydrazides (e.g., 3-bromo-N'-(substituted benzylidene)benzohydrazides) exhibit antimicrobial and anticancer activities but lack documented β-glucuronidase inhibition [2].

Enzyme inhibition β-glucuronidase Drug metabolism

Structural Determinants of Target Selectivity: Bromine Position and N'-Substituent Effects on Activity Profiles

Quantitative structure-activity relationship (QSAR) studies on 3/4-bromo benzohydrazide derivatives reveal that the position of the bromine substituent (3- vs. 4-position) is a critical determinant of both antimicrobial and anticancer potency [1]. Among a series of 23 synthesized benzohydrazides, compound 12 (pMICam = 1.67 μM/ml) was the most potent antimicrobial agent, while compound 22 (IC50 = 1.20 μM) was the most potent anticancer agent—both derived from the 3/4-bromo benzohydrazide scaffold [1]. The N'-(2-cyanoethyl) group in 3-bromo-N'-(2-cyanoethyl)benzohydrazide introduces a polar, hydrogen-bond-capable side chain that is absent in the benzylidene-substituted analogs dominating the antimicrobial/anticancer series [2]. This difference predicts a divergent physicochemical profile (e.g., altered LogP and solubility) and distinct biological target engagement, supporting its selection for applications requiring the cyanoethyl pharmacophore.

Structure-activity relationship QSAR Molecular design

Research and Industrial Application Scenarios for 3-Bromo-N'-(2-cyanoethyl)benzohydrazide Derived from Quantitative Differentiation Evidence


β-Glucuronidase Inhibitor Development and Mechanistic Studies

Based on class-level evidence that β-N-cyanoethyl acyl hydrazides act as β-glucuronidase inhibitors [1], 3-bromo-N'-(2-cyanoethyl)benzohydrazide serves as a rational starting point for developing novel inhibitors targeting this enzyme. The compound can be used to probe structure-activity relationships (SAR) around the 3-bromo substitution, comparing its potency and inhibition kinetics (e.g., noncompetitive vs. uncompetitive) with reference compounds such as N'-(2-cyanoethyl)-4-hydroxy benzohydrazide [1]. Given the role of β-glucuronidase in drug metabolism and enterohepatic recirculation, this application is relevant to pharmacokinetic modulation and prodrug design.

Synthetic Intermediate for Diversified Benzohydrazide Libraries

The presence of both a reactive bromine atom (amenable to palladium-catalyzed cross-coupling reactions) and a cyanoethyl group (reducible to primary amine or hydrolysable to carboxylic acid) makes 3-bromo-N'-(2-cyanoethyl)benzohydrazide a versatile synthetic building block [1]. Procurement of this specific compound at 98% purity ensures reliable yields in subsequent derivatization steps, supporting the construction of focused libraries for biological screening. This application is directly supported by the purity differentiation evidence presented in Section 3.

Comparative Pharmacophore Mapping and QSAR Model Validation

As demonstrated by QSAR studies on bromo-benzohydrazide derivatives, structural parameters such as bromine position and side-chain identity critically influence biological activity [1]. 3-Bromo-N'-(2-cyanoethyl)benzohydrazide provides a unique combination of a 3-bromo phenyl ring and an N'-cyanoethyl side chain not represented in existing antimicrobial/anticancer benzohydrazide series . Its inclusion in comparative screening panels enables rigorous validation of QSAR models and identification of pharmacophoric features that differentiate β-glucuronidase inhibition from antimicrobial/anticancer activities, thereby refining predictive models for benzohydrazide bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-N'-(2-cyanoethyl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.